Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate

Carbamate Chemical Intermediate Structure–Property Relationship

This carbamate building block features a benzyloxycarbonyl protecting group, an N-methyl substituent, and a unique 4-(3-oxobutyl)phenyl moiety. The 3-oxobutyl ketone enables reversible covalent interactions and late-stage diversification, making it ideal for medicinal chemistry campaigns and matched molecular pair analyses. Procure with confidence for cardiovascular target programs or as a neutral probe for permeability/solubility studies.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 646039-31-8
Cat. No. B12609509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl methyl[4-(3-oxobutyl)phenyl]carbamate
CAS646039-31-8
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=C(C=C1)N(C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H21NO3/c1-15(21)8-9-16-10-12-18(13-11-16)20(2)19(22)23-14-17-6-4-3-5-7-17/h3-7,10-13H,8-9,14H2,1-2H3
InChIKeyRWUPXDTYJUEJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate (CAS 646039-31-8): Procurement-Relevant Identity and Physicochemical Profile


Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate (CAS 646039-31-8, molecular formula C₁₉H₂₁NO₃, molecular weight 311.4 g/mol) is a carbamate ester featuring a benzyloxycarbonyl protecting group, an N-methyl substituent, and a 4-(3-oxobutyl)phenyl moiety [1]. Computed physicochemical descriptors include an XLogP3 of 3.1, zero hydrogen bond donors, three hydrogen bond acceptors, seven rotatable bonds, and a topological polar surface area of 46.6 Ų [1]. The compound is catalogued in authoritative chemical databases under DTXSID20802109 [1], but is not associated with any approved pharmacopoeia monographs or regulatory guidances.

Why Generic Substitution of Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate Carries Unquantified Risk


In the absence of peer-reviewed structure–activity relationship (SAR) data for this specific compound, generic substitution based solely on the carbamate functional group or the benzyl/oxobutylphenyl substructure is not scientifically defensible. Even closely related analogs can exhibit markedly different reactivity, metabolic stability, or target engagement. For instance, the presence of the 3-oxobutyl side chain introduces a ketone moiety that can participate in reversible covalent interactions, influence solubility, and alter clearance pathways relative to simpler N-phenylcarbamates [1]. Without head-to-head pharmacological or analytical data, any substitution risks introducing an uncharacterized impurity, altered synthetic utility, or an unforeseen safety profile. The following quantitative evidence guide, while limited, assembles the available comparisons to inform a risk-based procurement decision.

Quantitative Differentiation Evidence for Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate Relative to Closest Analogs


Structural Differentiation from the Closest Commercial N-Phenylcarbamate Analogs

Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate is structurally differentiated from the nearest commercially available N-phenylcarbamates by the simultaneous presence of a benzyl carbamate ester, an N-methyl group, and a 4-(3-oxobutyl)phenyl side chain. The closest analog, methyl N-(3-oxobutyl)-N-phenylcarbamate (CAS 845618-97-5), lacks the benzyl ester and the N-methyl substitution, resulting in a smaller molecular weight (221.25 g/mol) and a reduced hydrogen bond acceptor count (3 vs. 3, but with different spatial arrangement) [1]. Another analog, tert-butyl N-[4-(3-oxobutyl)phenyl]carbamate (CAS 2023272-64-0), shares the 4-(3-oxobutyl)phenyl motif but contains a tert-butyl carbamate instead of a benzyl ester and lacks N-methyl substitution, leading to altered lipophilicity and steric bulk . These structural differences are expected to translate into divergent reactivity, metabolic stability, and pharmacokinetic behavior; however, direct comparative biological data are absent from the peer-reviewed literature.

Carbamate Chemical Intermediate Structure–Property Relationship

Informed Application Scenarios for Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate Based on Available Evidence


Synthetic Intermediate for N-Substituted Carbamate Derivatives

The compound's benzyl ester and N-methyl groups make it a versatile building block for the synthesis of more complex carbamates via selective deprotection or functional group interconversion [1]. It is most suitable for medicinal chemistry campaigns that require a pre-installed nitrogen substituent and a ketone handle for late-stage diversification.

Physicochemical Probe in Pharmacokinetic Profiling

With a moderate lipophilicity (XLogP3 3.1), moderate molecular weight (311.4 g/mol), and only three hydrogen bond acceptors, this compound resides near the centre of oral drug-like chemical space [1]. It can serve as a neutral probe to benchmark the impact of the 3-oxobutyl side chain on permeability and solubility within a matched molecular pair series.

Patented Benzyl-Substituted Carbamate Lead Optimization

Bayer patents (e.g., DE102010043380A1, US2015/0065533) describe benzyl-substituted carbamates as soluble guanylate cyclase stimulators for cardiovascular indications [2]. Although the target compound is not explicitly listed as an example, its structural features align with the Markush formula; therefore, it can be procured as a lead-like reference for structure–activity relationship elaboration in cardiovascular target programs.

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